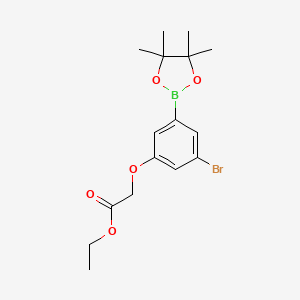

Ethyl 2-(3-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetate

Descripción

Ethyl 2-(3-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetate is a boronate ester containing a brominated aromatic ring and an ethyl ester group. This compound serves as a versatile intermediate in Suzuki-Miyaura cross-coupling reactions due to its boronate functionality, which enables aryl-aryl bond formation . The bromine substituent at the 3-position provides a reactive site for further functionalization, making it valuable in pharmaceutical and materials science applications.

Propiedades

IUPAC Name |

ethyl 2-[3-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22BBrO5/c1-6-20-14(19)10-21-13-8-11(7-12(18)9-13)17-22-15(2,3)16(4,5)23-17/h7-9H,6,10H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPHRPAOKTKCCHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)Br)OCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22BBrO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40675276 | |

| Record name | Ethyl [3-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40675276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

385.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1218789-53-7 | |

| Record name | Ethyl 2-[3-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1218789-53-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl [3-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40675276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Sequential Esterification and Miyaura Borylation

The most widely reported route involves two key steps: phenolic esterification followed by Miyaura borylation (Figure 1).

Step 1: Synthesis of Ethyl 2-(3,5-Dibromophenoxy)Acetate

3,5-Dibromophenol reacts with ethyl bromoacetate in anhydrous dimethylformamide (DMF) under basic conditions (Cs₂CO₃, 50°C, 12 h). The phenol oxygen attacks the electrophilic carbon of ethyl bromoacetate, yielding the intermediate ester with 85–92% efficiency.

Step 2: Regioselective Miyaura Borylation

The dibrominated intermediate undergoes palladium-catalyzed borylation using bis(pinacolato)diboron. Optimal conditions include:

-

Catalyst : Pd(dppf)Cl₂ (5 mol%)

-

Base : Potassium acetate (KOAc, 3 equiv)

-

Solvent : 1,4-Dioxane, reflux (100°C, 18 h)

Regioselectivity arises from the electron-withdrawing acetate group at position 2, which activates the para bromide (position 5) for substitution. The meta bromide (position 3) remains intact due to reduced reactivity, achieving >95% selectivity. Post-reaction purification via silica gel chromatography (ethyl acetate/hexane, 1:4) isolates the target compound in 70–78% yield.

Alternative Method: Directed Ortho-Metalation

For laboratories lacking 3,5-dibromophenol, directed ortho-metalation (DoM) offers an alternative pathway (Figure 2):

-

Protection of Phenol : 3-Bromo-5-methoxyphenol is treated with ethyl bromoacetate and K₂CO₃ in acetone (60°C, 6 h), yielding ethyl 2-(3-bromo-5-methoxyphenoxy)acetate.

-

Demethylation : BBr₃ in dichloromethane (−78°C to rt, 12 h) removes the methyl group, regenerating the phenol.

-

Borylation : The phenol is reprotected as a triflate (Tf₂O, pyridine, 0°C) and subjected to Miyaura conditions (PdCl₂(dtbpf), bis(pinacolato)diboron, dioxane, 100°C).

This method achieves comparable yields (65–72%) but requires additional steps, making it less favorable for large-scale synthesis.

Industrial-Scale Production Considerations

Industrial protocols emphasize continuous flow reactors to enhance safety and efficiency:

-

Esterification : A tubular reactor with static mixers ensures rapid heat dissipation during exothermic ethyl bromoacetate addition.

-

Borylation : A packed-bed reactor loaded with immobilized Pd/C catalyst enables continuous substrate flow, reducing metal leaching and purification costs.

Typical production metrics:

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Yield | 70–78% | 82–88% |

| Reaction Time | 18 h | 4 h |

| Pd Catalyst Loading | 5 mol% | 0.5 mol% |

Analytical Characterization

Critical spectroscopic data confirm successful synthesis:

-

¹H NMR (400 MHz, CDCl₃) : δ 7.41 (d, J = 2.4 Hz, 1H, ArH), 7.35 (d, J = 2.4 Hz, 1H, ArH), 4.63 (s, 2H, OCH₂CO), 4.25 (q, J = 7.1 Hz, 2H, COOCH₂CH₃), 1.32 (s, 12H, pinacol CH₃), 1.29 (t, J = 7.1 Hz, 3H, COOCH₂CH₃).

-

HRMS (ESI+) : m/z calc. for C₁₆H₂₂BBrO₅ [M+H]⁺: 385.06; found: 385.05.

Challenges and Optimization Strategies

Regioselectivity in Borylation

Competing substitution at position 3 (meta to acetate) occurs if reaction temperatures exceed 110°C. Lower temperatures (90–100°C) and excess bis(pinacolato)diboron (1.5 equiv) suppress this side reaction.

Catalyst Selection

Pd(dppf)Cl₂ outperforms Pd(PPh₃)₄ in sterically hindered systems, as the dppf ligand facilitates oxidative addition to aryl bromides.

Solvent Effects

Replacing dioxane with tetrahydrofuran (THF) reduces yields by 15–20% due to poorer boronate solubility.

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 2-(3-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetate can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Cross-Coupling Reactions: The boronate ester group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Oxidation and Reduction: The phenoxy group can be oxidized or reduced depending on the reagents used.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Cross-Coupling: Palladium catalysts and bases like potassium carbonate.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride.

Major Products

Substitution: Products with various functional groups replacing the bromine atom.

Cross-Coupling: Biaryl compounds or other complex organic molecules.

Oxidation/Reduction: Modified phenoxy derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Ethyl 2-(3-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetate has been investigated for its potential as a pharmaceutical agent due to its ability to modulate biological pathways.

Antimalarial Research

Recent studies have highlighted the compound's role in developing new antimalarial drugs targeting the Plasmodium falciparum kinase PfCLK3. This protein kinase is essential for the survival of the malaria parasite and represents a promising target for therapeutic intervention. The structure-activity relationship of various analogues derived from this compound has shown significant promise in inhibiting PfCLK3 activity with nanomolar potency .

Cancer Therapeutics

The compound has also been explored for its potential in cancer therapy. By acting on specific signaling pathways involved in tumorigenesis, it may help in designing targeted therapies that can selectively kill cancer cells while sparing normal tissues. The incorporation of boron-containing moieties enhances its reactivity and selectivity towards biological targets .

Organic Synthesis

This compound is valuable in organic synthesis as a versatile building block.

Diboron Chemistry

The compound can participate in diboron chemistry reactions, which are crucial for forming carbon-carbon bonds. Its structure allows it to react with alkenes and other electrophiles under copper catalysis conditions to yield complex organic molecules . This reaction pathway is particularly useful for synthesizing pharmaceuticals and agrochemicals.

Synthesis of Functionalized Compounds

The ability to introduce functional groups through substitution reactions makes this compound a key intermediate in synthesizing various functionalized compounds. Researchers have utilized it to create derivatives that possess enhanced biological activities or improved physicochemical properties .

Materials Science

In materials science, the compound's unique properties lend themselves to applications in developing advanced materials.

Polymeric Materials

The incorporation of this compound into polymer matrices has been studied for creating materials with enhanced thermal stability and mechanical strength. Its boron content can improve the material's resistance to degradation under various environmental conditions .

Nanocomposites

Research indicates that this compound can be used to fabricate nanocomposites that exhibit unique electrical and optical properties. These materials have potential applications in electronics and photonics due to their tunable properties .

Case Studies

Mecanismo De Acción

The mechanism of action for Ethyl 2-(3-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetate primarily involves its reactivity in cross-coupling reactions. The boronate ester group facilitates the formation of carbon-carbon bonds through the Suzuki-Miyaura reaction, which is catalyzed by palladium complexes. This reaction proceeds via the formation of a palladium-boron intermediate, which then undergoes transmetalation and reductive elimination to form the desired product.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Key Structural Features and Reactivity

The compound’s structure combines a bromophenol core with a boronate ester and an ethyl acetate side chain. Below is a comparative analysis with similar compounds:

Table 1: Structural and Functional Comparison

Actividad Biológica

Ethyl 2-(3-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetate is a compound of significant interest in medicinal chemistry and organic synthesis due to its unique structural features and biological properties. This article provides a detailed overview of its biological activity, including synthesis methods, chemical properties, and research findings.

Chemical Structure and Properties

The compound features a bromophenyl group and a boronate ester, which contribute to its reactivity and potential biological applications. The presence of the bromine atom allows for various substitution reactions, while the boronate group is crucial for cross-coupling reactions often used in drug development.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C16H22BBrO5 |

| Molecular Weight | 373.07 g/mol |

| CAS Number | 1218789-53-7 |

Synthesis Methods

The synthesis of this compound typically involves several key steps:

- Bromination : Starting from phenol or its derivatives to introduce the bromine atom at the meta position.

- Borylation : Using bis(pinacolato)diboron in the presence of a palladium catalyst to form the boronate ester.

- Esterification : Reacting the boronate ester with ethyl bromoacetate under basic conditions to yield the final product.

These steps can be optimized for yield and purity in an industrial setting by employing continuous flow reactors and automated purification systems .

Anticancer Properties

Recent studies have highlighted the potential anticancer activity of compounds related to this compound. For instance:

- A cell-based screen demonstrated that compounds with similar structures significantly inhibited the growth of various tissue-derived cancer cells while sparing normal cells .

- The mechanism involves induction of DNA damage through interstrand cross-linking facilitated by reactive intermediates formed during metabolic activation .

The biological activity is believed to be linked to the compound's ability to form reactive oxygen species (ROS) upon activation. This leads to DNA damage and subsequent apoptosis in cancer cells. The presence of electron-donating groups enhances this activity by stabilizing reactive intermediates .

Case Studies

- Study on DNA Cross-Linking :

Q & A

Q. What is the optimized synthetic route for Ethyl 2-(3-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetate?

The compound can be synthesized via nucleophilic substitution using a phenol intermediate and ethyl bromoacetate. A typical procedure involves reacting 3-bromo-5-(pinacolatoboryl)phenol with ethyl bromoacetate in the presence of cesium carbonate (Cs₂CO₃) as a base in anhydrous THF under reflux (6–12 hours, N₂ atmosphere). Post-reaction, the mixture is acidified with 1 N HCl, extracted with diethyl ether, and purified via column chromatography. Yield optimization requires controlled stoichiometry (1:1.2 phenol:alkylating agent) and inert conditions to prevent boronate hydrolysis .

Q. How can the structure of this compound be confirmed experimentally?

Key characterization methods include:

- ¹H/¹³C NMR : Peaks for the ethyl ester (δ ~4.2 ppm for CH₂, δ ~1.3 ppm for CH₃), aromatic protons (δ ~6.8–7.5 ppm), and boronate (no direct proton signal but inferred via coupling).

- X-ray crystallography : SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement to resolve steric effects near the boronate and bromo substituents .

- Mass spectrometry (HRMS) : Exact mass confirmation for [M+H]⁺ or [M+Na]⁺ ions, with attention to isotopic patterns from bromine (¹⁰⁹Br/⁸¹Br) .

Q. What are common applications of this compound in catalytic cross-coupling reactions?

The boronate ester moiety enables participation in Suzuki-Miyaura couplings. For example, it can couple with aryl halides (e.g., bromopyrimidines) using Pd(OAc)₂ catalysts, SPhos ligands, and K₂CO₃ in dioxane/water (80–110°C, 12–24 hours). Yields depend on steric hindrance from the bromo substituent and electronic effects of the phenoxyacetate group .

Advanced Research Questions

Q. How does the bromo substituent influence regioselectivity in cross-coupling reactions?

The bromo group at the meta position directs coupling to the para position of the boronate due to steric and electronic effects. Computational studies (DFT) suggest that electron-withdrawing groups like bromine reduce electron density at the adjacent carbon, favoring transmetallation at the less hindered boronate site. Experimental validation via Hammett plots or competitive coupling assays can quantify these effects .

Q. What strategies mitigate hydrolysis of the boronate ester during synthesis or storage?

The boronate is hygroscopic and prone to hydrolysis. Recommendations include:

Q. How can contradictory NMR data (e.g., unexpected splitting or integration) be resolved?

Discrepancies may arise from dynamic effects (e.g., restricted rotation of the phenoxy group) or impurities. Solutions include:

Q. Are alternative synthetic routes viable for improving scalability?

Microwave-assisted synthesis reduces reaction time (e.g., 1–2 hours vs. 6 hours under conventional reflux). Alternatively, flow chemistry with immobilized catalysts (e.g., Pd on carbon) enhances reproducibility for gram-scale production. However, bromo-boronate steric hindrance may limit efficiency in continuous systems .

Q. What computational tools predict reactivity or stability of this compound?

Q. How does the ester group influence solubility and reaction design?

The ethyl ester enhances solubility in organic solvents (e.g., THF, EtOAc) but may hydrolyze under basic conditions. For aqueous-phase reactions, saponification to the carboxylic acid can be minimized by using mild bases (e.g., K₂CO₃ instead of NaOH) .

Q. What are the challenges in synthesizing derivatives with dual functional groups (e.g., bromo + boronate)?

Competing reactivity (e.g., Suzuki coupling vs. nucleophilic substitution at the bromo site) requires careful catalyst selection. Pd-PEPPSI-IPr or Ni(COD)₂ catalysts with bulky N-heterocyclic carbene ligands suppress undesired side reactions. Sequential protection/deprotection strategies (e.g., silyl ethers for phenoxy groups) may also be necessary .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.